molecular formula C24H17NO11 B3028018 Laccaic acid E CAS No. 14597-16-1

Laccaic acid E

Cat. No.: B3028018
CAS No.: 14597-16-1
M. Wt: 495.4 g/mol
InChI Key: QPCFHDQETKDGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laccaic Acid E is a high-purity anthraquinone compound isolated from the lac insect ( Kerria lacca ), provided as a yellow powder for research applications . As a component of the natural lac dye complex, it is of significant interest in the study of historical textile dyes and the development of natural colorants for fabrics like silk and wool . Researchers value this compound for its role in method development, such as analyzing lac color in diets and feces for toxicology studies, where it can be detected and quantified alongside other laccaic acids using HPLC techniques . Stored as recommended, desiccated at -20°C, this material offers reliable stability for your experimental work . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO11/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,26-27,30-32H,3-4,25H2,(H,33,34)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCFHDQETKDGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of laccaic acid E involves the extraction of shellac from the Kerria lacca insect, followed by purification processes to isolate the specific anthraquinone derivatives. The extraction process typically involves dissolving the shellac in an alkaline solution, followed by acidification to precipitate the laccaic acids. Further purification is achieved through chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is primarily based on the large-scale cultivation of Kerria lacca insects on host trees. The harvested shellac is processed to extract and purify the laccaic acids. This method is environmentally friendly and sustainable, as it relies on natural resources and biological processes .

Chemical Reactions Analysis

Types of Reactions: Laccaic acid E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Laccaic acid E has garnered attention for its potential therapeutic properties. Research indicates that it possesses antimicrobial and antioxidant activities.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study reported its efficacy against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The compound was shown to inhibit bacterial growth at high concentrations (1000 µg/ml) .

Pathogen Zone of Inhibition (mm) Concentration (µg/ml)
Staphylococcus aureus151000
Escherichia coli181000

Antioxidant Activity

This compound also demonstrates antioxidant activity, which is critical in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using various assays, showing promising results in hydrogen peroxide scavenging activities .

Food Industry Applications

This compound is primarily used as a natural colorant in the food industry. It is favored for its vibrant red color and safety profile compared to synthetic dyes.

Safety Evaluation

A systematic safety evaluation of lac dye, including this compound, confirmed its non-toxic nature when used in food products. The study involved testing various concentrations on Salmonella typhimurium and Escherichia coli, indicating no adverse effects .

Test Organism Concentration (µg/plate) Result
Salmonella typhimurium312.5 - 5000Non-toxic
Escherichia coli312.5 - 5000Non-toxic

Textile Applications

In the textile industry, this compound is utilized as a dye due to its excellent fastness properties and eco-friendliness.

Dyeing Process

Recent advancements have focused on using microwave-assisted extraction methods to isolate this compound for dyeing fabrics. This method enhances the dyeing efficiency while minimizing environmental impact by reducing solvent use and energy consumption .

Fabric Type Dyeing Method Fastness Rating
NylonMicrowave-assisted extractionExcellent
CottonTraditional extractionGood

Case Study 1: Antimicrobial Efficacy

A case study highlighted the antimicrobial efficacy of methylated lac dye formulations containing this compound against foliar diseases in crops. The results indicated substantial antifungal and antibacterial activity, suggesting potential agricultural applications .

Case Study 2: Textile Dyeing

Another study explored the application of this compound in dyeing nylon fabrics, demonstrating improved color fastness and environmental benefits through the use of bio-mordants .

Mechanism of Action

The mechanism of action of laccaic acid E involves its interaction with various molecular targets and pathways. The amine group in this compound allows it to form hydrogen bonds and interact with biological molecules, leading to its antimicrobial and antioxidant effects. The exact molecular targets and pathways are still under investigation, but it is believed that this compound can modulate cellular processes and inhibit the growth of microorganisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The laccaic acid isomers share a common anthraquinone backbone but differ in their substituent R-groups and molecular weights, leading to distinct physicochemical and biological properties. Key structural and molecular data are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) R-Group Substituent Key Features
Laccaic Acid A C₂₆H₁₉NO₁₂ 537.09 N-acetyltyramine Most studied isomer; high druglikeness score (0.85) ; inhibits DNMT1 .
Laccaic Acid B C₂₄H₁₆O₁₂ 496.06 CH₂CH₂OH Lower molecular weight; structural simplicity compared to A and C.
Laccaic Acid C C₂₅H₁₇NO₁₃ 539.07 CH₂CH(NH₂)COOH Contains an amino acid-like side chain; higher hydrogen bond donors (10) .
Laccaic Acid D Undisclosed¹ 314.18 (disputed²) CH₃ Smallest molecular weight; detected in rhubarb metabolites .
Laccaic Acid E C₂₄H₁₇NO₁₁ 495.40 CH₂CH₂NH₂ Unique amine-containing side chain; limited pharmacological data.

Notes:

Molecular weight discrepancies exist for laccaic acid D: 314.18 (reported in structural studies ) vs. higher values inferred from functional groups .

Laccaic Acid A
  • DNA Methyltransferase Inhibition : Competitively inhibits DNMT1 at low micromolar concentrations, making it a candidate for epigenetic therapies .
  • Anti-Inflammatory and Metabolic Effects : Reduces gluconeogenesis and improves insulin resistance via modulation of the KDM2A/FOXO1 pathway .
  • Druglikeness: Highest score (0.85) among natural anthraquinones, attributed to optimal molecular weight (537.09) and hydrogen bond properties .
This compound
  • Food and Textile Industry : Used as a natural red dye in juices and fermented foods, enhancing redness without nitrites .
  • Pharmacological Potential: Limited data suggest possible roles in metabolic regulation (inferred from studies on mixed lac dye extracts ), but specific mechanisms remain unconfirmed.
Other Isomers
  • Laccaic Acid C : Detected in textile quality control protocols (ISO 22195-5:2021) .
  • Laccaic Acid D : Identified as a metabolite in rhubarb, though biological significance is unclear .

Functional Group Impact on Properties

  • Hydrophilicity : Laccaic acid A’s N-acetyltyramine and carboxylic acid groups enhance solubility, supporting its bioavailability .
  • Amine vs. Hydroxyl Groups : this compound’s CH₂CH₂NH₂ side chain may confer unique binding affinities compared to the hydroxyl-rich laccaic acid B.
  • Molecular Weight : Lower molecular weight of this compound (495.40 vs. A’s 537.09) could improve membrane permeability but reduce target specificity.

Biological Activity

Laccaic acid E, a member of the laccaic acid family derived from the lac dye produced by the insect Laccifer lacca, exhibits significant biological activities that have garnered attention in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an anthraquinone compound known for its role in traditional dyeing processes. Recent studies have highlighted its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. The compound is structurally related to other laccaic acids, such as laccaic acid A, which has been studied for its ability to inhibit DNA methyltransferase 1 (Dnmt1) and reactivate silenced genes in cancer cells .

1. Anticancer Properties

Research has demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of DNA Methyltransferase : Similar to laccaic acid A, this compound has been shown to act as a direct inhibitor of Dnmt1, thereby reactivating tumor suppressor genes silenced by methylation . This property positions it as a potential lead compound for cancer therapies targeting epigenetic modifications.
  • Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant re-expression of genes that had been silenced due to hypermethylation. The compound exhibited synergistic effects when combined with other demethylating agents .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Studies have reported that extracts containing this compound exhibit antibacterial activity against various strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations .
  • Data Table: Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5015
Escherichia coli10012
Salmonella typhimurium7514

Toxicological Profile

The safety profile of this compound has been assessed through systematic toxicity evaluations:

  • Acute and Subacute Toxicity : In studies conducted on Sprague-Dawley rats, this compound demonstrated an oral LD50 greater than 5000 mg/kg body weight, indicating low acute toxicity. No adverse effects were noted in long-term studies at doses up to 500 mg/kg .
  • Genotoxicity Tests : this compound was found to be non-mutagenic and non-clastogenic, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

What are the optimal synthesis conditions for producing laccaic acid E derivatives with enhanced solubility?

Advanced Research Focus : this compound’s low solubility limits its application in biological and material science research. To address this, esterification and acylation reactions have been optimized using orthogonal array design. Key parameters include:

  • Esterification : 36-hour reaction with methanol, 5% p-toluenesulfonic acid catalyst (relative to laccaic acid).
  • Acylation : 1.0 mL acetic anhydride with 2.5 mL triethylamine.
    This method improves lipophilicity while retaining functional groups critical for bioactivity .

How do hydrogen bonding and van der Waals interactions influence the adsorption of this compound on protein fibers?

Advanced Research Focus : Thermodynamic studies using Nernst and Freundlich models reveal that this compound binds to silk and wool via weak hydrogen bonds and van der Waals forces.

  • Standard affinity (−Δµ<sup>0</sup>) : Negative values confirm spontaneous adsorption.
  • Enthalpy (ΔH) : Negative values indicate exothermic processes.
    Density functional theory (DFT) simulations show carboxyl and hydroxyl groups on this compound form electrostatic interactions with glycine residues in proteins, explaining its moderate wash-fastness .

What structural features distinguish this compound from other laccaic acid variants (A, B, C, D)?

Basic Research Focus : this compound (C24H17NO11, MW 495.396) is characterized by:

  • A substituted anthraquinone core with hydroxyl, carboxyl, and acetylated amine groups.
  • UV-Vis absorption peaks in concentrated H2SO4 at 302, 361, 518, and 558 nm.
    Unlike laccaic acid A (C26H19NO12, MW 537.43) and D (C16H10O7, MW 314.25), this compound lacks the extended alkyl side chains seen in A but retains multiple carboxyl groups critical for metal chelation .

How can HPLC-PDA be validated for quantifying this compound in complex matrices like dyed textiles?

Methodological Guidance : ISO 22195-5 outlines HPLC conditions for laccaic acid detection:

  • Column : C18 reverse-phase.
  • Detection : Photodiode array (PDA) at λmax ≈ 518 nm.
  • Validation : Retention time and spectral matching against certified standards. Adjust extraction parameters (e.g., solvent polarity) to account for matrix interference in colored textiles .

What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?

Data Contradiction Analysis : While this compound was identified as a weak RNase H inhibitor (IC50 >8.1 µM), other studies highlight its epigenetic effects, such as VGF gene reactivation. Discrepancies may arise from:

  • Purity : Commercial samples often contain mixtures of laccaic acids A–E, requiring HPLC or NMR to confirm identity.
  • Assay conditions : Chelation of Mn<sup>2+</sup> in RNase H assays may reduce bioavailability. Use metal-free buffers for in vitro studies .

What experimental strategies are recommended to study this compound’s inhibition of viral metalloproteins?

Advanced Research Focus : this compound’s anthraquinone scaffold chelates metal ions (e.g., Mn<sup>2+</sup> in RNase H). Methodological recommendations:

  • Molecular docking : Simulate interactions with viral metalloprotein active sites (e.g., HIV-1 integrase).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry for metal ions.
  • Mutagenesis : Test resistance profiles of metal-coordinating residue mutants .

How can researchers address challenges in reproducing this compound’s spectral data across laboratories?

Basic Research Focus : Variability in UV-Vis and FTIR spectra often stems from:

  • Solvent effects : Use standardized solvents (e.g., concentrated H2SO4 for UV-Vis).
  • Crystallinity : Recrystallize samples from methanol to ensure consistent particle size.
  • pH-dependent tautomerism : Document pH conditions during analysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Laccaic acid E
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Laccaic acid E

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